2-甲氧基-4-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)苯甲腈

描述

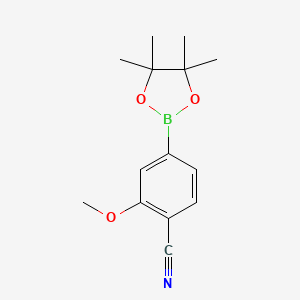

“2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . This compound is often used as an organic boron reagent and has important applications in organic synthesis .

Synthesis Analysis

This compound plays a key role in the formation of C-C bonds, oxidation, and reduction reactions . It is used in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .Molecular Structure Analysis

The molecular formula of this compound is C7H15BO3 . The molecular weight is 158 . The InChI key is JZZJAWSMSXCSIB-UHFFFAOYSA-N .Chemical Reactions Analysis

Due to the stronger electronegativity of oxygen, this compound could be more prone to a nucleophilic reaction . It can be used as a synthesis reagent for boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

The compound is a colorless liquid at room temperature . The density is 0.9642 g/mL at 25 °C . The boiling point is 120°C at 228mm . The refractive index is 1.4096 .科学研究应用

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s particularly useful in reactions that involve nucleophilic substitution and amidation . Its borate and sulfonamide groups make it a valuable component for constructing complex organic molecules.

Drug Development

In the realm of pharmaceuticals, compounds like this are often employed as enzyme inhibitors or ligands for certain drugs . They play a crucial role in the development of treatments for various conditions, including cancer and microbial infections.

Asymmetric Synthesis

The boronic acid derivatives of this compound are instrumental in asymmetric synthesis processes. They are used to protect diols and are involved in the synthesis of amino acids and in catalyzing Diels–Alder and Suzuki coupling reactions .

Fluorescent Probes

Due to the unique properties of the boronic ester bonds, this compound can be used as a fluorescent probe. It’s capable of detecting substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

The boronic ester bonds of this compound are also utilized in creating stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to deliver drugs like insulin and genes in a controlled manner .

Polymer Science

In polymer science, this compound is employed in the synthesis of novel copolymers. These copolymers are based on benzothiadiazole and electron-rich arene units, which have unique optical and electrochemical properties .

Crystallography and Conformational Analysis

The compound’s structure has been characterized using techniques like NMR, IR, MS, and single crystal X-ray diffraction. These methods provide insights into the crystallographic and conformational aspects of the molecule, which are essential for understanding its physical and chemical properties .

Density Functional Theory (DFT) Studies

DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of this compound. Such studies are crucial for clarifying certain physical and chemical properties and predicting reactivity patterns .

作用机制

Target of Action

It is known that this compound is often used as an organic boron reagent in organic synthesis .

Mode of Action

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile interacts with its targets by serving as a boronic acid ester . It plays a key role in the formation of carbon-carbon (C-C) bonds, oxidation, and reduction reactions .

Biochemical Pathways

It is known to be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. It is known to be moisture sensitive . Therefore, it should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition, and away from ignition sources .

安全和危害

未来方向

属性

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFPVCGUHRGKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)

![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)